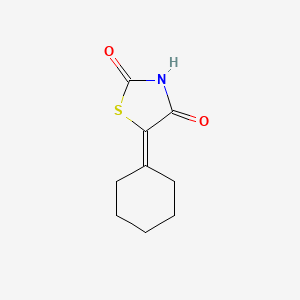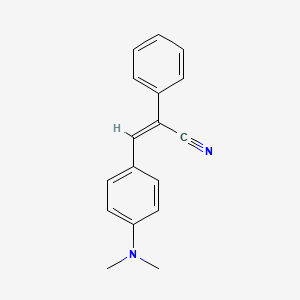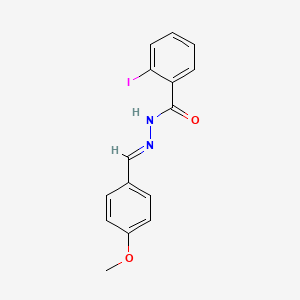
5-Cyclohexylidene-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexylidene-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H11NO2S. It belongs to the thiazolidinedione class, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with cyclohexanone. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed, and the product is isolated after workup in an acidic medium .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidines .
科学的研究の応用
5-Cyclohexylidene-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By activating these nuclear receptors, the compound influences the transcription of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced inflammation .
類似化合物との比較
Thiazolidine-2,4-dione: The parent compound of the thiazolidinedione class.
Pioglitazone: A well-known antidiabetic drug that also activates PPARs.
Rosiglitazone: Another antidiabetic agent with similar mechanisms of action.
Uniqueness: 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione is unique due to its specific cyclohexylidene substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones .
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
5-cyclohexylidene-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H11NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12) |
InChIキー |
OAXPSIPBZAUIDS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C2C(=O)NC(=O)S2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B11991356.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)
![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)


